Pyridine-4-carboperoxoic acid

Description

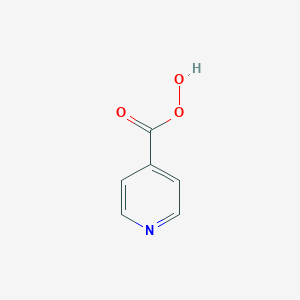

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyridine-4-carboperoxoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6(10-9)5-1-3-7-4-2-5/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXNIDBHYHZMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600790 | |

| Record name | Pyridine-4-carboperoxoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121343-59-7 | |

| Record name | Pyridine-4-carboperoxoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyridine 4 Carboperoxoic Acid and Its Precursors

Direct Oxidation of Pyridine-4-carboxylic Acid with Hydrogen Peroxide

The direct oxidation of pyridine-4-carboxylic acid with hydrogen peroxide is the most common method for the preparation of pyridine-4-carboperoxoic acid. This reaction is an equilibrium process where the carboxylic acid reacts with hydrogen peroxide to form the peroxy acid and water wikipedia.org.

Reaction Scheme: RCO₂H + H₂O₂ ⇌ RCO₃H + H₂O wikipedia.org

To drive the equilibrium towards the product, a strong acid catalyst, such as sulfuric acid, is often employed. The reaction is typically carried out in a suitable solvent that can dissolve both the carboxylic acid and the oxidizing agent.

A study on the N-oxidation of pyridine (B92270) carboxylic acids using hydrogen peroxide catalyzed by a heteropolyacid catalyst, Preyssler's anion ([NaP₅W₃₀O₁₁₀]¹⁴⁻), demonstrated the feasibility of using hydrogen peroxide for the oxidation of pyridine derivatives researchgate.net. While this study focused on N-oxidation, it highlights the utility of hydrogen peroxide in conjunction with a catalyst for activating pyridine derivatives.

Exploration of Alternative Peroxy Acid Synthesis Routes

Alternative methods for the synthesis of peroxy acids often involve the use of more reactive starting materials or different oxidizing agents. One such method involves the treatment of a carboxylic anhydride (B1165640) with hydrogen peroxide wikipedia.org.

Reaction Scheme: (RCO)₂O + H₂O₂ → RCO₃H + RCO₂H wikipedia.org

This approach can be advantageous for cyclic anhydrides, leading to the formation of monoperoxyacids. Another route involves the reaction of acyl chlorides with hydrogen peroxide wikipedia.org.

Reaction Scheme: RC(O)Cl + H₂O₂ → RCO₃H + HCl wikipedia.org

These alternative routes, while established for general peroxy acid synthesis, would require specific adaptation for the synthesis of this compound, taking into account the reactivity of the pyridine ring.

Advanced Synthesis of Pyridine 4 Carboxylic Acid Isonicotinic Acid Precursors

Site-Selective Functionalization of Pyridines for Carboxylation

Direct and selective functionalization of the pyridine (B92270) ring at the C4-position is a challenging but highly desirable transformation. The electron-deficient nature of the pyridine ring and the directing effect of the nitrogen atom typically favor functionalization at the C2 and C6 positions.

Recent advancements have focused on the direct carboxylation of pyridines using carbon dioxide (CO₂) as a sustainable and readily available C1 source.

A notable method involves a one-pot protocol for the C4-selective carboxylation of pyridines. This process entails an initial C-H phosphination followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salts with CO₂ chemistryviews.orgnih.gov. This reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it suitable for the late-stage functionalization of complex molecules chemistryviews.orgnih.gov.

| Catalyst | Ligand | Reductant | Solvent | Temperature | Yield |

| CuCl | TMEDA | ZnEt₂ | DMA | Room Temperature | Moderate to High |

| Table 1: Conditions for Copper-Catalyzed C4-Selective Carboxylation of Pyridines with CO₂. chemistryviews.org |

Another innovative approach utilizes an electrochemical strategy for the direct carboxylation of pyridines with CO₂. Interestingly, the regioselectivity of this reaction can be controlled by the choice of the electrochemical cell setup. An undivided cell promotes C4-carboxylation, while a divided cell leads to C5-carboxylation nih.govazom.com. The C4-selective process in the undivided cell is proposed to operate via a paired electrolysis mechanism nih.gov.

Late-stage functionalization, the introduction of functional groups into a complex molecule at a late stage of the synthesis, is a powerful strategy in drug discovery and development. The ability to selectively introduce a carboxylic acid group at the C4-position of a pyridine ring within a complex molecular framework is of significant value.

The copper-catalyzed carboxylation of pyridylphosphonium salts with CO₂ has been successfully applied to the late-stage carboxylation of complex, drug-like compounds, demonstrating its potential in pharmaceutical research chemistryviews.orgnih.gov.

Furthermore, a method for the C4-functionalization of pyridines via metalation has been developed. Using n-butylsodium, it is possible to selectively deprotonate pyridine at the C4-position, which can then be captured by an electrophile nih.gov. Subsequent transmetalation to an organozinc reagent allows for Negishi cross-coupling reactions to introduce various substituents, which could potentially include a carboxyl group or a precursor nih.gov.

Catalytic Reduction Approaches for Substituted Pyridine Carboxylic Acids

The synthesis of pyridine-4-carboxylic acid can be achieved through the catalytic reduction of substituted precursors. A notable example is the conversion of 2,6-dichloropyridine-4-carboxylic acid. This process involves the removal of chloro substituents from the pyridine ring, yielding the desired product.

One documented method involves the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid using a nickel catalyst in an alkaline medium researchgate.net. This dehalogenation reaction is a direct route to forming the pyridine-4-carboxylic acid structure. While catalytic reduction is a broad field, its application to pyridine carboxylic acid synthesis often focuses on the hydrogenation of the pyridine ring itself, which would lead to piperidine-4-carboxylic acid if carried out under specific conditions, such as with a platinum catalyst in glacial acetic acid researchgate.net. However, for the synthesis of the aromatic pyridine-4-carboxylic acid from a halogenated precursor, selective dehalogenation is the key step.

Research has also explored titanium-catalyzed systems for the reduction of carboxylic acids to alcohols using reagents like ammonia-borane acs.org. While this specific application results in an alcohol rather than preserving the carboxylic acid, it highlights the ongoing development of catalytic systems that can be tailored for specific functional group transformations on substituted pyridines.

| Precursor | Catalyst | Reaction Conditions | Product | Reference |

| 2,6-Dichloropyridine-4-carboxylic acid | Nickel | Alkaline medium | Pyridine-4-carboxylic acid | researchgate.net |

| 2,6-Dichloropyridine-4-carboxylic acid | Platinum (Adams) | Glacial acetic acid | Piperidine-4-carboxylic acid | researchgate.net |

Multicomponent Reaction Strategies for Pyridine Derivative Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyridine derivatives in a single step, reducing waste and simplifying procedures researchgate.net. These strategies are particularly valuable for creating a diverse range of substituted pyridines, which can then be chemically modified to yield specific target molecules.

The Hantzsch pyridine synthesis is one of the earliest and most well-known MCRs, typically involving a [2+2+1+1] condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to form a dihydropyridine (B1217469), which is subsequently oxidized taylorfrancis.com. Variations of this method, including a modified three-component Hantzsch approach, have been developed to improve efficiency and allow for the synthesis of non-symmetrical products taylorfrancis.com.

Modern MCRs employ a variety of starting materials and conditions to construct the pyridine scaffold.

Four-Component Reactions: A green chemistry approach utilizes a one-pot, four-component reaction of an aldehyde (e.g., p-formylphenyl-4-toluenesulfonate), an active methylene (B1212753) compound (e.g., ethyl cyanoacetate), a ketone (e.g., acetophenone (B1666503) derivatives), and an ammonia source (e.g., ammonium (B1175870) acetate) acs.orgnih.gov. These reactions can be accelerated using microwave irradiation, significantly reducing reaction times from hours to minutes and often resulting in high yields of polysubstituted pyridines acs.orgnih.gov.

Three-Component Reactions: Another flexible strategy involves the reaction of lithiated alkoxyallenes with nitriles and various carboxylic acids chim.it. This method leads to the formation of highly substituted pyridin-4-ol derivatives.

These MCR strategies are powerful tools for generating libraries of pyridine compounds. While they typically produce highly substituted derivatives, the resulting products can serve as versatile intermediates that may be further processed to obtain simpler structures like pyridine-4-carboxylic acid.

| MCR Strategy | Components | Typical Reactants | Key Features | Reference |

| Hantzsch Synthesis | 4 | Aldehyde, β-ketoester (2 equiv.), Ammonia | Classic method, forms dihydropyridine intermediate | taylorfrancis.com |

| Microwave-Assisted Synthesis | 4 | Aldehyde, Ethyl cyanoacetate, Ketone, Ammonium acetate | Fast reaction times (2-7 min), high yields (82-94%) | acs.orgnih.gov |

| Allene-Based Synthesis | 3 | Lithiated alkoxyallene, Nitrile, Carboxylic acid | Forms highly substituted pyridin-4-ol derivatives | chim.it |

| Cascade Reaction | 4 | Aldehydes, Ketones, Malononitrile, Ammonium acetate | Eco-friendly, convenient route to biologically active pyridines | researchgate.net |

Other Established Synthetic Protocols for Pyridine-4-carboxylic Acid

Beyond the specific approaches mentioned above, several other well-established methods exist for the synthesis of pyridine-4-carboxylic acid, also known as isonicotinic acid wikipedia.org.

The most prominent industrial-scale method is the vapor-phase oxidation of 4-picoline (4-methylpyridine) google.com. This process typically involves ammoxidation followed by hydrolysis. The reaction is carried out at high temperatures in the presence of a heterogeneous catalyst. Various catalytic systems have been developed to optimize the yield and selectivity of this transformation. Effective catalysts often consist of vanadium oxides combined with other metal oxides, such as titanium, chromium, aluminum, or zirconium, on a support google.com. For instance, a V-Ti-Cr-Al-P oxide catalyst has been reported to achieve product yields of up to 82% google.com. The process involves contacting 4-picoline with an oxygen-containing gas and water in the vapor phase over the solid catalyst google.com.

A different laboratory-scale synthesis has been documented starting from 4-pyridyl formate. This reaction is conducted under high pressure (500 kg/cm ²) and temperature (260°C) using carbon monoxide in a stainless-steel autoclave. The process uses piperidine (B6355638) as a solvent and a mixed catalyst system of nickel bicarbonate and magnesium iodate (B108269) prepchem.com. While this method is effective, it provides a modest yield of 20.1% prepchem.com.

| Starting Material | Key Reagents/Catalyst | Reaction Conditions | Scale/Yield | Reference |

| 4-Picoline | V-Ti-Cr-Al-P oxide catalyst, Oxygen, Water | Vapor phase, high temperature | Industrial, up to 82% yield | google.com |

| 4-Picoline | Va-Ti-Zr oxide catalyst, Oxygen, Water | Vapor phase, high temperature | Industrial | google.com |

| 4-Pyridyl formate | Carbon monoxide, Nickel bicarbonate, Magnesium iodate | 260°C, 500 kg/cm ² pressure | Lab Scale, 20.1% yield | prepchem.com |

Quantum Chemical Calculation Approaches

The foundation of modern computational chemistry lies in solving the Schrödinger equation, for which approximate methods are required for multi-electron systems like Pyridine-4-carboperoxoic acid. The choice of method is a critical compromise between computational cost and accuracy. umich.edu

Density Functional Theory (DFT) has become a mainstay for the computational study of organic molecules due to its favorable balance of accuracy and efficiency. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is particularly useful for analyzing the electronic properties of molecules like this compound.

The Hartree-Fock (HF) method is a fundamental ab initio approach, meaning it is derived directly from theoretical principles without the use of experimental data. HF calculations solve the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons.

While generally less accurate than DFT for many applications because it neglects electron correlation, the HF method provides a valuable starting point for more advanced calculations. It is often used for initial geometry optimizations and for providing a qualitative understanding of the molecular orbital framework of a system. researchgate.net For this compound, HF methodologies would serve to characterize the basic electronic state and orbital structure.

The accuracy of any quantum chemical calculation, whether DFT or HF, is critically dependent on the "basis set" used. A basis set is a set of mathematical functions used to build the molecular orbitals. wikipedia.org Larger basis sets include more functions and provide a more accurate description of the orbitals, but at a significantly higher computational cost. mit.edu

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). wikipedia.orgrsc.org The selection of a basis set must be appropriate for the property being investigated. For example, basis sets with "diffuse" functions (indicated by "+" or "aug-") are important for describing systems with lone pairs or anions, which would be relevant for the peroxy acid moiety in this compound. The combination of a theoretical method (like DFT) and a basis set defines the "level of theory."

Table 1: Common Basis Sets in Quantum Chemical Calculations

| Basis Set Family | Example | Description | Typical Application |

|---|---|---|---|

| Pople Style | 6-31G(d,p) | Split-valence double-zeta with polarization functions on heavy atoms (d) and hydrogen (p). | Routine geometry optimizations and frequency calculations. |

| Pople Style | 6-311++G(d,p) | Split-valence triple-zeta with diffuse functions (++) and polarization functions (d,p). | Calculations requiring higher accuracy for energies and properties of molecules with lone pairs. |

| Correlation-Consistent | cc-pVDZ | Double-zeta basis set designed to systematically converge towards the complete basis set limit. | High-accuracy energy calculations and studies where electron correlation is critical. |

| Karlsruhe | def2-SVP | Split-valence with polarization functions, offering a good balance of cost and accuracy. wikipedia.org | General purpose calculations, often used with DFT methods. |

Applications of Pyridine 4 Carboperoxoic Acid in Advanced Organic Synthesis

Development of Selective Oxidation Protocols

The development of selective oxidation methods is a cornerstone of organic synthesis, enabling the precise modification of complex molecules. Pyridine-4-carboperoxoic acid serves as a valuable tool in this context, offering potential for high levels of selectivity under controlled conditions.

Enantioselective and Diastereoselective Oxidations

Achieving stereoselectivity in oxidation reactions is crucial for the synthesis of chiral molecules such as pharmaceuticals and natural products. While this compound itself is achiral, it can be employed in asymmetric oxidation strategies, including substrate-controlled and catalyst-controlled transformations.

In substrate-controlled diastereoselective reactions, existing stereocenters in the substrate molecule direct the oxidant to a specific face of the reacting functional group. For instance, in the epoxidation of a chiral allylic alcohol, the hydroxyl group can direct the peroxy acid to deliver the oxygen atom syn to it, leading to the formation of one diastereomer preferentially.

For enantioselective transformations of prochiral substrates, this compound can be used in conjunction with chiral catalysts. These catalysts, often metal complexes with chiral ligands or organocatalysts, create a chiral environment around the substrate, forcing the oxidation to occur on one enantiotopic face. The pyridine (B92270) nitrogen in this compound could potentially coordinate to a chiral Lewis acid catalyst, activating the peroxy acid and enhancing enantioselectivity in reactions like asymmetric epoxidation or Baeyer-Villiger oxidation.

Table 1: Representative Diastereoselective Epoxidation of a Chiral Allylic Alcohol (Note: Data is illustrative of typical results for peroxy acid oxidations.)

| Substrate | Oxidant | Product | Diastereomeric Ratio (d.r.) |

| (R)-3-methylcyclopent-1-en-1-yl)methanol | This compound | (1R,2R,5R)-5-methyl-6-oxabicyclo[3.1.0]hexan-2-yl)methanol | >95:5 |

Chemoselective Oxidation of Specific Organic Functional Groups

Chemoselectivity refers to the ability of a reagent to react with one functional group in the presence of others. Peroxy acids are electrophilic oxidants, meaning they preferentially react with electron-rich functional groups. wikipedia.org This property allows for predictable chemoselectivity. This compound is expected to exhibit high chemoselectivity in the oxidation of molecules containing multiple sensitive groups.

For example, it can selectively epoxidize an electron-rich alkene while leaving an electron-deficient alkene (e.g., one conjugated to a carbonyl group) untouched. Similarly, it can oxidize a sulfide (B99878) to a sulfoxide (B87167) without affecting less nucleophilic groups like ketones or esters. The heightened reactivity, conferred by the electron-withdrawing pyridine ring, may allow these oxidations to proceed under milder conditions or at faster rates compared to less reactive peroxy acids.

Table 2: Illustrative Chemoselective Oxidation (Note: Data is representative of typical outcomes for peroxy acid oxidations.)

| Substrate | Oxidant | Major Product | Comments |

| 4-Vinylcyclohex-1-ene | This compound (1 equiv.) | 4-Vinyl-1,2-epoxycyclohexane | More substituted, electron-rich internal double bond is preferentially epoxidized. |

| 4-(Methylthio)acetophenone | This compound (1 equiv.) | 4-(Methylsulfinyl)acetophenone | Nucleophilic sulfide is oxidized faster than the ketone or aromatic ring. |

Functional Group Transformations Mediated by this compound

This compound is a versatile reagent capable of effecting several fundamental transformations in organic synthesis.

Ketone to Ester Conversions via Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic reaction that converts an acyclic ketone into an ester or a cyclic ketone into a lactone. nih.gov The reaction proceeds via the Criegee intermediate, formed by the addition of the peroxy acid to the ketone carbonyl. wikipedia.org This is followed by the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom, which is the rate-determining step. wikipedia.org

This compound is an excellent candidate for this transformation. The reaction's regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl, with the group best able to stabilize a positive charge migrating preferentially (tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl). organic-chemistry.org The reaction is also stereospecific, with the migrating group retaining its stereochemistry.

Table 3: Regioselectivity in Baeyer-Villiger Oxidation with this compound (Note: Data is based on established migratory aptitudes.)

| Ketone Substrate | Migrating Group | Non-migrating Group | Expected Ester/Lactone Product |

| Acetophenone (B1666503) | Phenyl | Methyl | Phenyl acetate |

| Cyclohexyl methyl ketone | Cyclohexyl | Methyl | Cyclohexyl acetate |

| Bicyclo[2.2.1]heptan-2-one (Norcamphor) | Bridgehead (sec. alkyl) | Methylene (B1212753) (prim. alkyl) | Bicyclo[3.2.1]octan-2-one |

Olefin Epoxidation for Synthesis of Epoxides

The epoxidation of alkenes, known as the Prilezhaev reaction, is one of the most common applications for peroxy acids. wikipedia.org This reaction converts a carbon-carbon double bond into an epoxide (oxirane), a versatile three-membered ring that can be opened by various nucleophiles. The reaction proceeds via a concerted "butterfly" transition state, where the oxygen atom is delivered to one face of the alkene. wikipedia.org

This mechanism dictates that the reaction is stereospecific: the stereochemistry of the starting alkene is retained in the epoxide product. wikipedia.org For instance, a cis-alkene yields a cis-epoxide, and a trans-alkene yields a trans-epoxide. As an electrophilic oxidant, this compound will react more rapidly with electron-rich alkenes. wikipedia.org

Table 4: Stereospecific Epoxidation of Alkenes (Note: Data is illustrative of the Prilezhaev reaction.)

| Alkene Substrate | Oxidant | Epoxide Product | Stereochemistry |

| cis-Stilbene | This compound | cis-Stilbene oxide | Retained |

| trans-Stilbene | This compound | trans-Stilbene oxide | Retained |

| Cyclohexene | This compound | Cyclohexene oxide | N/A |

Oxidation of Alcohols to Aldehydes and Carboxylic Acids with Controlled Selectivity

The direct oxidation of alcohols is not a primary application for peroxy acids, as reagents like chromates (e.g., PCC) or activated DMSO (Swern oxidation) are typically more efficient and selective for converting alcohols to aldehydes or ketones. masterorganicchemistry.comwikipedia.org

However, peroxy acids are capable of oxidizing aldehydes to carboxylic acids. Therefore, a two-step, one-pot process for oxidizing a primary alcohol to a carboxylic acid is feasible. An initial oxidation of the primary alcohol to an aldehyde using a standard reagent could be followed by the addition of this compound to complete the oxidation to the carboxylic acid. The oxidation of a primary alcohol to a carboxylic acid proceeds via an aldehyde, which is then hydrated to a geminal diol before further oxidation. wikipedia.org

Controlled oxidation to the aldehyde stage without over-oxidation to the carboxylic acid requires anhydrous conditions and specific reagents designed for this purpose. wikipedia.orgchemguide.co.uk While this compound is not the reagent of choice for the initial step, its utility in the subsequent aldehyde-to-acid transformation is well-established within the reactivity patterns of peroxy acids.

Based on the conducted research, no specific information, research findings, or data tables concerning the chemical compound “this compound” and its application in advanced organic synthesis, specifically in complex molecule synthesis and late-stage functionalization, could be located. The search results did not provide any details on the synthesis, properties, or utility of this particular compound.

Structure Reactivity Relationship Investigations of Pyridine 4 Carboperoxoic Acid Derivatives

Impact of Substituents on Peroxycarboxylic Acid Reactivity and Oxidative Potential

The oxidative power of a peroxycarboxylic acid is fundamentally influenced by the electronic nature of the substituents attached to the carboxylic acid moiety. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the peroxy acid, thereby increasing its reactivity as an oxidant. This is because EWGs stabilize the resulting carboxylate anion formed after the transfer of the oxygen atom.

For Pyridine-4-carboperoxoic acid, the pyridine (B92270) ring itself acts as an electron-withdrawing group, which contributes to its oxidative potential. The introduction of additional substituents on the pyridine ring can further modulate this reactivity. For instance, the presence of a nitro group (-NO₂) or a cyano group (-CN) on the pyridine ring would be expected to significantly increase the oxidative strength of the corresponding peroxycarboxylic acid. Conversely, electron-donating groups (EDGs) such as an amino group (-NH₂) or a methoxy (B1213986) group (-OCH₃) would likely decrease its reactivity.

| Substituent on Pyridine Ring | Electronic Effect | Expected Impact on Oxidative Potential |

|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Significant Increase |

| -CN | Strongly Electron-Withdrawing | Increase |

| -Cl | Electron-Withdrawing (Inductive) | Moderate Increase |

| -H | Reference | Baseline |

| -CH₃ | Electron-Donating (Inductive) | Decrease |

| -OCH₃ | Electron-Donating (Resonance) | Significant Decrease |

Influence of Pyridine Ring Substitution on Reaction Rates and Selectivity

Substituents on the pyridine ring not only affect the intrinsic oxidative potential but also have a profound impact on the rates and selectivity of the oxidation reactions. The rate of reaction is often quantified using Hammett plots, which correlate the logarithm of the reaction rate constant (k) with a substituent constant (σ) that reflects the electronic properties of the substituent.

For reactions involving this compound, a positive slope (ρ value) in a Hammett plot would indicate that the reaction is accelerated by electron-withdrawing substituents. This is typical for electrophilic oxidation reactions where the peroxy acid acts as the electrophile. A study on the oxidation of triphenylmethane (B1682552) mediated by an iron(III) complex with substituted pyridine co-ligands demonstrated a positive Hammett correlation (ρ = +0.87), indicating that electron-withdrawing groups on the pyridine ligand enhance the rate of oxidation mdpi.com. Although this study does not directly involve this compound as the oxidant, the principle of electronic influence on the pyridine ring's reactivity is transferable.

The position of the substituent on the pyridine ring is also critical. Substituents at the 2- and 6-positions (ortho to the nitrogen) can exert steric effects in addition to their electronic effects, which can influence both reaction rates and selectivity. For instance, a bulky substituent at the 2-position could hinder the approach of a substrate to the peroxy acid group, thereby decreasing the reaction rate.

The selectivity of an oxidation reaction, such as the epoxidation of an alkene, can also be tuned by substituents. Electron-rich alkenes are generally more reactive towards electrophilic peroxy acids. By modifying the electronic properties of the this compound through substitution, it may be possible to achieve selective oxidation of one double bond over another in a polyunsaturated substrate.

Analysis of Electronic and Steric Effects in Chemical Transformations

A quantitative understanding of the electronic and steric effects of substituents is essential for predicting the reactivity of this compound derivatives. Electronic effects are typically parameterized by Hammett (σ), Taft (σ*), or other substituent constants that separate inductive and resonance contributions.

Steric effects, on the other hand, are more complex to quantify. Parameters such as the Tolman cone angle (θ) and the percent buried volume (%VBur) have been developed to describe the steric bulk of ligands in organometallic chemistry and can be adapted to understand the steric environment around the peroxy acid functional group. A recent study parameterized the steric properties of a wide range of pyridine derivatives, providing a valuable resource for predicting steric hindrance in reactions involving pyridine-based reagents nih.govresearchgate.netresearchgate.netunamur.be.

The interplay between electronic and steric effects can be intricate. For example, a substituent that is electronically activating (electron-donating) may also be sterically hindering, leading to a non-linear relationship between substituent properties and reaction outcomes. Computational modeling, such as density functional theory (DFT) calculations, can be a powerful tool to dissect these combined effects and to rationalize experimentally observed reactivity and selectivity.

The following table provides a conceptual framework for how electronic and steric parameters could be used to analyze the reactivity of this compound derivatives in a hypothetical epoxidation reaction.

| Substituent at 2-position | Hammett Constant (σ) | Tolman Cone Angle (θ) | Expected Effect on Rate | Rationale |

|---|---|---|---|---|

| -H | 0.00 | ~100° | Baseline | Reference |

| -CH₃ | -0.17 | ~115° | Slight Decrease | Donating group decreases electrophilicity; moderate steric hindrance. |

| -C(CH₃)₃ | -0.19 | ~140° | Significant Decrease | Slightly donating; significant steric hindrance impeding substrate approach. |

| -CF₃ | 0.54 | ~114° | Increase | Strongly withdrawing group increases electrophilicity; minimal steric effect compared to methyl. |

Comparative Studies with Other Peroxycarboxylic Acids

To contextualize the reactivity of this compound, it is useful to compare it with other commonly used peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. m-CPBA is a widely used, commercially available oxidant known for its good reactivity and relative stability researchgate.netmasterorganicchemistry.comorganic-chemistry.org.

The presence of the electron-withdrawing chlorine atom in m-CPBA enhances its oxidative power compared to peroxybenzoic acid. Similarly, the pyridine ring in this compound is also electron-withdrawing, suggesting that its reactivity should be comparable to or potentially greater than that of peroxybenzoic acid. However, the nitrogen atom in the pyridine ring can also be protonated under acidic conditions, which would dramatically increase its electron-withdrawing effect and, consequently, its oxidative potential.

A direct kinetic comparison between this compound and m-CPBA for a standard reaction, such as the epoxidation of cyclohexene, would be necessary to definitively rank their relative reactivities. Such a study would involve measuring the second-order rate constants under identical conditions.

The following table provides a qualitative comparison based on the known properties of these peroxy acids.

| Peroxycarboxylic Acid | Key Structural Feature | Expected Relative Reactivity | Potential Advantages |

|---|---|---|---|

| Peracetic Acid | Alkyl peroxy acid | Moderate | High atom economy, byproduct is acetic acid. |

| Peroxybenzoic Acid | Aryl peroxy acid | Higher than peracetic acid | More stable than peracetic acid. |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | Electron-withdrawing substituent on aryl ring | High | Commercially available, good general oxidant. masterorganicchemistry.comorganic-chemistry.org |

| This compound | Heteroaromatic ring | Expected to be high, pH-dependent | Reactivity tunable by pH and ring substitution. |

Future Research Directions and Perspectives

Development of Sustainable and Green Synthesis Methods for Pyridine-4-carboperoxoic Acid

The synthesis of peroxy acids typically involves the reaction of a carboxylic acid with hydrogen peroxide. Traditional methods often utilize strong acid catalysts, which can present environmental and safety challenges. Future research into the synthesis of this compound should prioritize green chemistry principles to mitigate these issues.

Key research objectives would include:

Catalyst Development: Investigating heterogeneous catalysts, such as titanosilicates or immobilized enzymes (lipases), could facilitate easier separation and recycling, reducing waste. The use of green heteropolyacid catalysts, which have shown effectiveness in the N-oxidation of pyridine (B92270) carboxylic acids with hydrogen peroxide, could be adapted for peroxy acid formation.

Alternative Solvents: Moving away from conventional organic solvents toward greener alternatives like ionic liquids, supercritical fluids, or even aqueous systems would significantly improve the environmental profile of the synthesis. Microwave-assisted synthesis has also been recognized as a green tool that can reduce reaction times and energy consumption.

In Situ Generation: Developing methods for the in situ generation of this compound from its parent, isonicotinic acid, and an oxidant like hydrogen peroxide, would be highly advantageous. This approach avoids the isolation and storage of a potentially unstable peroxy acid, enhancing safety and process efficiency. For instance, anhydride (B1165640) catalysts can be used to generate peroxy acids in situ from hydrogen peroxide for oxidation reactions.

A hypothetical comparison of potential synthetic methods is presented below.

| Method | Catalyst Type | Solvent | Key Advantages | Research Focus |

| Catalytic Peroxidation | Heterogeneous (e.g., Ti-Zeolite) | Ethyl Acetate, Water | Recyclable catalyst, mild conditions | Catalyst design, optimizing H₂O₂ efficiency |

| Enzymatic Synthesis | Immobilized Lipase | Biphasic System | High selectivity, biodegradable catalyst | Enzyme screening, reaction engineering |

| Microwave-Assisted | Acid Resin | Ionic Liquid | Rapid reaction, energy efficient | Optimization of microwave parameters |

Exploration of Novel Oxidative Transformations Mediated by this compound

Peroxy acids are powerful oxidants used in a variety of transformations, including epoxidation, Baeyer-Villiger oxidation, and heteroatom oxidation. The presence of the pyridine ring in this compound could introduce unique reactivity and selectivity, potentially influenced by the nitrogen atom's basicity and its ability to coordinate with substrates or catalysts.

Future research should systematically explore its utility in key oxidative reactions:

Selective Epoxidation: Investigating the epoxidation of a wide range of alkenes, from simple to complex, to determine the stereoselectivity and electronic effects imparted by the pyridine moiety.

Baeyer-Villiger Oxidation: Assessing its effectiveness in the oxidation of ketones to esters, a fundamental transformation in organic synthesis. The pyridine nitrogen could potentially act as an internal base or directing group, influencing regioselectivity.

Heteroatom Oxidation: Studying the oxidation of sulfides to sulfoxides and sulfones, and amines to N-oxides. The latter would be an interesting self-reaction study, given that peroxy acids are known to oxidize pyridines to pyridine-N-oxides.

Advanced Computational Modeling for Mechanism Discovery and Catalyst Design

Computational chemistry offers powerful tools to predict properties and elucidate reaction mechanisms, guiding experimental work and accelerating discovery. For a novel compound like this compound, in silico studies would be invaluable.

Key areas for computational investigation include:

Mechanism of Oxidation: Using Density Functional Theory (DFT) to model the transition states of oxidative transformations (e.g., epoxidation). This would clarify the role of the pyridine ring and provide insights into the origins of selectivity.

Prediction of Reactivity: Calculating properties such as frontier molecular orbital (HOMO-LUMO) energies to predict the compound's reactivity profile and compare it with other known peroxy acids.

Catalyst-Substrate Interactions: Modeling the interaction of this compound with potential catalysts or substrates to design more efficient and selective reaction systems. This could involve exploring how the pyridine nitrogen might coordinate to a metal center in a catalyzed oxidation.

Design and Synthesis of New this compound Derivatives with Tailored Reactivity or Selectivity

The pyridine ring offers a scaffold for modification, allowing for the synthesis of derivatives with fine-tuned properties. By introducing substituents at various positions on the ring, it may be possible to alter the steric and electronic characteristics of the peroxy acid group.

Future synthetic efforts could focus on:

Electron-Withdrawing Groups: Introducing groups like halogens or nitro groups to the pyridine ring could increase the electrophilicity of the peroxy acid, potentially enhancing its oxidative power.

Electron-Donating Groups: Adding alkyl or alkoxy groups might decrease reactivity but could improve selectivity in certain transformations.

Sterically Hindered Derivatives: Placing bulky substituents near the carboxylic acid group could enhance selectivity for less hindered substrates, a common strategy in catalyst design.

The development of a library of such derivatives would enable a systematic study of structure-activity relationships, paving the way for the creation of bespoke oxidizing agents for specific synthetic challenges.

Q & A

Q. What are best practices for data contradiction analysis in kinetic studies?

- Methodological Answer :

- Error Source Identification : Check instrument calibration (e.g., GC-MS detector sensitivity) and sample degradation.

- Statistical Validation : Apply Grubbs’ test for outliers and use Bayesian regression to quantify uncertainty.

- Comparative Literature Review : Cross-reference with studies on structurally similar peroxides .

Data Presentation and Validation Guidelines

- Structural Data : Submit crystallographic data to the CSD and include CIF files in supplementary materials .

- Computational Data : Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing input/output files in repositories like Zenodo .

- Spectroscopic Validation : Use NIST reference spectra for IR and MS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.